Product packaging for Metiapine(Cat. No.:CAS No. 5800-19-1)

Metiapine

Cat. No.: B1204253
CAS No.: 5800-19-1
M. Wt: 323.5 g/mol
InChI Key: IOEPXYJOHIZYGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Metiapine is a typical antipsychotic compound of the dibenzothiazepine class intended for research use only (RUO) and is not for diagnostic or therapeutic applications . This molecule acts as a potent antidopaminergic agent, classifying it as a first-generation typical antipsychotic . Its chemical structure features a sulfur atom in the dibenzothiazepine ring system, distinguishing it from similar compounds like clozapine . Historically discovered in the 1970s, this compound has been investigated for its effects in research models of schizophrenia . Available human trials are very limited, and a Cochrane review has noted that it is unlikely new trials will be conducted to further establish its profile . Like other typical antipsychotics, it is associated with a high rate of extrapyramidal side effects in a research context . This product is provided strictly for laboratory research purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H21N3S B1204253 Metiapine CAS No. 5800-19-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5800-19-1

Molecular Formula

C19H21N3S

Molecular Weight

323.5 g/mol

IUPAC Name

8-methyl-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzothiazepine

InChI

InChI=1S/C19H21N3S/c1-14-7-8-17-15(13-14)19(22-11-9-21(2)10-12-22)20-16-5-3-4-6-18(16)23-17/h3-8,13H,9-12H2,1-2H3

InChI Key

IOEPXYJOHIZYGQ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)SC3=CC=CC=C3N=C2N4CCN(CC4)C

Canonical SMILES

CC1=CC2=C(C=C1)SC3=CC=CC=C3N=C2N4CCN(CC4)C

Other CAS No.

5800-19-1

Synonyms

2-methyl-11-(4-methyl-1-piperazinyl)-dibenzo (b,f)(1,4)thiazepine
metiapine

Origin of Product

United States

Synthetic Chemistry and Chemical Modifications of Metiapine

Metiapine is identified by its IUPAC name, 8-methyl-6-(4-methylpiperazin-1-yl)benzo[b] wikipedia.orgfishersci.cabenzothiazepine. nih.gov While the general synthesis of this compound has been noted, detailed textual descriptions of specific reaction steps, reagents, and conditions are not extensively available in the provided information. wikipedia.org The compound is characterized as a dibenzothiazepine derivative, a class of compounds that has been a focus in medicinal chemistry. wikipedia.org Information regarding specific chemical modifications of this compound itself, beyond its core dibenzothiazepine structure, is not detailed within the available search results.

Design and Synthesis of Metiapine Analogs and Derivatives for Structure Activity Relationship Sar Studies

Preclinical Pharmacological Characterization of Metiapine

In Vitro Receptor Binding and Functional Assays of Metiapine

Preclinical studies involving in vitro receptor binding and functional assays are crucial for understanding the molecular targets and mechanisms of action of a chemical compound like this compound.

Dopaminergic Receptor Interactions of this compound (e.g., D2 Receptor Antagonism)

This compound exhibits strong antidopaminergic effects. wikipedia.org Its classification as a typical antipsychotic is directly linked to its action as a dopamine (B1211576) receptor antagonist. wikipedia.org This antagonism of dopamine receptors is associated with the potential for inducing extrapyramidal side effects. neura.edu.au

Table 1: Dopaminergic Receptor Interaction of this compound

Receptor TypeInteractionEffect
Dopamine D2AntagonismStrong antidopaminergic effects, associated with extrapyramidal side effects. wikipedia.orgneura.edu.au

Serotonergic Receptor Interactions of this compound and Analogs

Direct detailed research on this compound's specific serotonergic receptor interactions is scarce in the available literature. However, its analog, Metitepine (also known as methiothepin), provides some insight into the potential broader receptor profile of related compounds. Metitepine acts as a non-selective antagonist of various serotonin (B10506) receptors, including 5-HT1, 5-HT2, 5-HT5, 5-HT6, and 5-HT7 receptors. wikipedia.org

Table 2: Serotonergic Receptor Interactions of this compound Analog (Metitepine)

Receptor TypeInteraction (Metitepine)
Serotonin 5-HT1Non-selective antagonist wikipedia.org
Serotonin 5-HT2Non-selective antagonist wikipedia.org
Serotonin 5-HT5Non-selective antagonist wikipedia.org
Serotonin 5-HT6Non-selective antagonist wikipedia.org
Serotonin 5-HT7Non-selective antagonist wikipedia.org

Adrenergic and Histaminergic Receptor Interactions of this compound

Specific information regarding the adrenergic and histaminergic receptor interactions of this compound itself is limited in the available preclinical data. However, as noted for serotonergic interactions, the analog Metitepine has been described as a non-selective antagonist of adrenergic receptors. wikipedia.org

Cellular and Subcellular Mechanisms of this compound Action

The cellular and subcellular mechanisms of this compound's action are primarily understood through its strong antidopaminergic properties. wikipedia.org

Neurotransmitter Release and Reuptake Modulation by this compound

This compound's strong antidopaminergic effects suggest a modulation of dopamine neurotransmission. wikipedia.org As a dopamine receptor antagonist, it directly interferes with the binding of dopamine to its receptors, thereby affecting downstream cellular signaling pathways. However, specific detailed findings on this compound's direct modulation of neurotransmitter release and reuptake mechanisms beyond its receptor antagonism are not explicitly provided in the available data. Generally, neurotransmitter release and reuptake are complex processes modulated by various receptor types and transport proteins. onlinescientificresearch.comphysiology.org

Intracellular Signaling Pathways Affected by this compound

Enzyme Activity Modulation by this compound

Information regarding the direct modulation of specific enzyme activities by this compound is not extensively documented in the available preclinical literature. Enzyme modulators can influence enzyme activity through various mechanisms, including competitive or non-competitive inhibition, or allosteric modulation, thereby regulating biochemical reactions wikipedia.orghres.ca. However, specific data or detailed research findings on this compound's direct impact on enzyme activity are not provided.

Pharmacological Investigations of this compound in Animal Models

Preclinical pharmacological investigations often utilize animal models to characterize a compound's effects. For this compound, comprehensive data across all specified sub-sections within animal models are limited.

In Vivo Receptor Occupancy Studies of this compound in Rodent Brain

Specific detailed research findings on in vivo receptor occupancy studies of this compound in rodent brains are not available in the provided information. In vivo receptor occupancy studies are crucial for understanding how drug candidates interact with their targets in the brain after systemic administration, providing insights into pharmacokinetic and pharmacodynamic relationships wikipedia.org. While the antidopaminergic effects of this compound are known wikipedia.org, quantitative data from rodent brain occupancy studies are not reported.

Behavioral Phenotyping in Animal Models to Characterize this compound's Central Effects

Detailed behavioral phenotyping studies specifically characterizing this compound's central effects in animal models are not extensively documented in the provided sources. Behavioral phenotyping in animal models is a method used to assess various sensory, motor, and cognitive indicators to understand the physiological impact of a compound quora.com. Given this compound's classification as a typical antipsychotic with antidopaminergic effects wikipedia.org, it would be expected to influence behaviors modulated by the dopaminergic system, potentially including motor activity or behaviors related to psychosis models researchgate.net. However, specific experimental data for this compound in these contexts are not available.

Neurochemical Effects of this compound in Animal Central Nervous System

Specific detailed research findings on the neurochemical effects of this compound in the animal central nervous system are not provided. Neurochemical studies typically investigate a compound's influence on neurotransmitter levels, release, or metabolism within the brain frontiersin.org. This compound's strong antidopaminergic effects suggest an interaction with dopamine systems wikipedia.org, but precise details on its neurochemical profile in animal central nervous systems are not extensively reported in the available literature.

Theoretical and Computational Studies of Metiapine

Structure-Activity Relationship (SAR) Elucidation for Metiapine and its Derivatives

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. For this compound, a dibenzothiazepine derivative, understanding its SAR is essential for identifying key structural features responsible for its known antidopaminergic effects wikipedia.org. The dibenzothiazepine scaffold, characterized by its unique "butterfly" conformation, allows for structural diversification and specific binding modes researchgate.net. SAR investigations would typically involve systematic modifications to the this compound structure and subsequent evaluation of how these changes impact its activity.

Ligand-Based Drug Design (LBDD) is a computational strategy employed when the three-dimensional structure of the biological target is unknown. It relies on the chemical information of known active ligands to infer the features critical for biological activity biosolveit.dejubilantbiosys.comgardp.org. For this compound, LBDD approaches would involve analyzing its molecular features, such as its shape, pharmacophoric elements (e.g., hydrogen bond donors/acceptors, hydrophobic regions, ionizable groups), and electrostatic properties, to design or identify novel compounds with similar or improved activity profiles biosolveit.denih.gov.

Pharmacophore modeling, a key LBDD technique, could be used to define the spatial arrangement of chemical features necessary for this compound's interaction with its target receptors. This model could then serve as a template for virtual screening of large chemical libraries to discover new this compound analogs or compounds with similar scaffolds that possess the desired antidopaminergic activity. Scaffold hopping, another LBDD method, could explore chemically diverse structures that retain the essential pharmacophoric features of this compound, potentially leading to novel chemical entities with improved properties biosolveit.dejubilantbiosys.com.

Quantitative Structure-Activity Relationship (QSAR) modeling builds mathematical relationships between the chemical structure of a series of compounds and their biological activity nih.gov. For this compound and its potential analogs, QSAR models could predict the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process. These models typically employ molecular descriptors that quantify various structural and physicochemical properties of the compounds.

One study, in the context of antibacterial activity, directly listed this compound with an inductive QSAR descriptor value of 0.002 mdpi.com. This demonstrates the applicability of QSAR methodologies to this compound. While this specific instance relates to antibacterial activity, the principles can be extended to its primary pharmacological profile as an antipsychotic. QSAR models for this compound analogs would involve:

Descriptor Calculation: Computing a wide range of molecular descriptors (e.g., topological, electronic, steric, physicochemical) for this compound and its derivatives.

Model Building: Using statistical methods (e.g., multiple linear regression, partial least squares, artificial neural networks) to establish correlations between these descriptors and observed biological activity data (e.g., binding affinity to dopamine (B1211576) receptors).

Validation: Rigorously validating the developed QSAR models using external test sets to ensure their predictive power and robustness farmaciajournal.comnih.gov.

Such QSAR models could help identify the most influential molecular features governing this compound's activity, guiding the rational design of more potent and selective derivatives.

Molecular Docking and Dynamics Simulations of this compound

Molecular docking and dynamics simulations are powerful computational tools used to investigate the interactions between small molecules (ligands) and biological macromolecules (receptors) at an atomic level wikipedia.orgmdpi.com.

Molecular docking aims to predict the preferred orientation (binding pose) of a ligand within a receptor's binding site and estimate the binding affinity researchgate.net. Given this compound's classification as a typical antipsychotic with strong antidopaminergic effects, molecular docking studies would primarily focus on its interactions with dopamine receptors, particularly D2 receptors, which are key targets for typical antipsychotics wikipedia.org.

The process would involve:

Target Preparation: Obtaining the three-dimensional structure of the target receptor (e.g., dopamine D2 receptor) from databases like the Protein Data Bank (PDB) and preparing it for docking (e.g., protonation states, energy minimization).

Ligand Preparation: Generating a 3D conformer of this compound and its derivatives.

Docking Simulation: Running docking algorithms to explore various binding orientations of this compound within the receptor's active site.

Scoring and Analysis: Evaluating the predicted binding poses based on scoring functions that estimate binding affinity. This allows for the identification of key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, between this compound and the receptor residues scialert.net.

While direct docking studies specifically on this compound are not extensively reported in the provided search results, similar studies have been performed for related antipsychotics like mirtazapine (B1677164) and quetiapine (B1663577) with their respective targets, demonstrating the utility of this approach scialert.netnih.govnih.gov.

Conformational analysis explores the various three-dimensional arrangements (conformers) that a molecule can adopt and their relative energies. This is crucial because the biological activity of a drug often depends on its specific conformation when binding to a target actascientific.com. This compound, being a complex organic molecule, can exist in multiple conformations.

The dibenzothiazepine scaffold, to which this compound belongs, is known for its "butterfly" conformation, a unique structural characteristic that influences its binding mode researchgate.net. Computational methods, such as molecular mechanics and quantum mechanics calculations, can be used to:

Generate Conformers: Systematically explore the conformational space of this compound to identify low-energy conformers.

Energy Minimization: Optimize the geometry of these conformers to find their most stable states actascientific.com.

Stereoisomer Analysis: If this compound possesses stereoisomers (though the primary reference wikipedia.org does not explicitly mention stereoisomers for this compound, it is a possibility for complex molecules), computational analysis would differentiate their conformational preferences and potential impact on biological activity. For example, studies on mirtazapine have explored the distinct protein targets of its S(+) and R(-) enantiomers using computational approaches nih.govnih.govresearchgate.net.

Understanding the preferred conformations of this compound is vital for accurate molecular docking and for elucidating the precise interactions it forms with its biological targets.

Quantum Chemical Calculations for this compound Molecular Properties

Quantum chemical (QC) calculations, rooted in quantum mechanics, provide a highly accurate description of a molecule's electronic structure and properties rsc.orgmdpi.com. These calculations can reveal fundamental insights into this compound's reactivity, stability, and intermolecular interactions.

For this compound, QC calculations, often employing Density Functional Theory (DFT), could be used to determine:

Molecular Geometry and Stability: Precisely optimize the 3D structure of this compound and calculate its total energy, providing insights into its most stable form nih.govdovepress.com.

Electronic Properties: Calculate properties such as frontier molecular orbitals (HOMO and LUMO energies), which are indicative of a molecule's electron-donating and electron-accepting capabilities and its reactivity nih.govnih.gov.

Electrostatic Potential (MEP) Maps: Generate MEP maps, which visually represent the charge distribution on the molecular surface, identifying regions prone to electrophilic or nucleophilic attack, and thus, potential sites for interaction with biological targets or metabolic enzymes actascientific.comdovepress.com.

Spectroscopic Properties: Predict spectroscopic parameters (e.g., IR, NMR) which can aid in the experimental characterization of this compound and its derivatives.

Chemical Reactivity Indices: Determine indices like chemical hardness, softness, and electrophilicity, which can be correlated with pharmacodynamics and mechanisms of action, particularly for antipsychotics and dopaminergic agents nih.gov.

While specific quantum chemical calculations on this compound were not detailed in the search results, such methods have been successfully applied to other antipsychotic drugs like quetiapine and various dopaminergic agents to understand their molecular and atomic behaviors, structural parameters, Mulliken charges, and electron transfer properties nih.govnih.gov. This demonstrates the direct applicability of these advanced computational techniques to this compound.

Electronic Structure and Reactivity of this compound

The electronic structure of a molecule dictates its stability, shape, and how it interacts with other chemical entities. Computational methods, notably Density Functional Theory (DFT), are widely employed to describe the behavior of electrons within a molecule jseepublisher.comdaffodilvarsity.edu.bd. For a compound like this compound, such studies would typically involve optimizing its molecular geometry to determine the most stable three-dimensional arrangement of its atoms. This optimization provides precise bond lengths, bond angles, and dihedral angles.

A key aspect of electronic structure analysis is the examination of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) libretexts.orgtaylorandfrancis.comwikipedia.org. The energy of the HOMO (EHOMO) indicates a molecule's electron-donating capacity (nucleophilicity), while the energy of the LUMO (ELUMO) reflects its electron-accepting capacity (electrophilicity) taylorandfrancis.com. The energy difference between the HOMO and LUMO, known as the energy gap (ΔE = ELUMO - EHOMO), is a crucial indicator of a molecule's chemical reactivity and kinetic stability; a smaller energy gap often suggests higher reactivity jocpr.com.

Furthermore, computational studies can generate Molecular Electrostatic Potential (MEP) maps rsdjournal.orguni-muenchen.deactascientific.comnih.govchemrxiv.org. An MEP map visually represents the charge distribution across the molecule, highlighting regions that are susceptible to electrophilic attack (electron-rich, typically colored red/orange) or nucleophilic attack (electron-deficient, typically colored blue) uni-muenchen.deactascientific.com. These maps are invaluable for predicting reactive sites and understanding intermolecular interactions, such as those with biological receptors nih.govchemrxiv.org. Reactivity descriptors, derived from electronic structure calculations, can also quantify a molecule's propensity for specific chemical reactions nih.govresearchopenworld.comnih.govresearchgate.net.

Despite the importance of these studies, specific detailed computational findings on the electronic structure and reactivity of this compound, such as precise HOMO/LUMO energy values or detailed molecular electrostatic potential maps, were not identified in the available literature. General computational chemistry principles indicate that such studies would provide insights into this compound's electron distribution, its potential to act as an electron donor or acceptor in biological systems, and the most probable sites for chemical transformations.

Spectroscopic Property Prediction of this compound

Computational chemistry methods, particularly DFT and time-dependent DFT (TD-DFT), are extensively used to predict various spectroscopic properties of molecules, including Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectra jocpr.comnih.govresearchgate.netresearchgate.netmdpi.comschrodinger.comresearchgate.netresearchgate.net. These predictions can complement experimental data, aid in structural elucidation, and provide deeper insights into molecular vibrations and electronic transitions.

Infrared (IR) Spectroscopy Prediction : DFT calculations can predict the vibrational frequencies and intensities of molecular bonds jocpr.comnih.govresearchgate.net. This allows for the theoretical generation of an IR spectrum, which can be compared with experimental IR data to confirm molecular structure and identify characteristic functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy Prediction : TD-DFT is commonly employed to predict electronic absorption spectra, including absorption maxima (λmax) and oscillator strengths nih.govresearchgate.netschrodinger.comresearchgate.netresearchgate.net. These predictions are crucial for understanding the electronic transitions within the molecule and its interaction with light in the UV-Vis range.

Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction : The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, enables the prediction of 1H, 13C, and other nuclei's NMR chemical shifts jocpr.comnih.govresearchgate.netschrodinger.com. Predicted NMR shifts can be compared to experimental NMR data to confirm the chemical environment of specific atoms within the molecule and assist in assigning experimental signals.

While computational methods are routinely employed for predicting spectroscopic properties of drug molecules, specific predicted IR, UV-Vis, or NMR spectral data for this compound, along with their comparison to experimental results, were not found in the reviewed scientific literature. Such studies, if conducted, would offer valuable theoretical spectroscopic fingerprints for this compound, aiding in its characterization and quality control.

Metabolic Pathways and Biotransformation of Metiapine Preclinical and in Vitro Focus

In Vitro Metabolism of Metiapine using Hepatic Enzyme Systems

In vitro models using human liver preparations, such as microsomes and hepatocytes, are standard tools for investigating the metabolism of new chemical entities. These systems contain a rich complement of drug-metabolizing enzymes and allow for the controlled study of biotransformation pathways.

The cytochrome P450 (CYP) superfamily of enzymes is a major contributor to the phase I metabolism of a vast array of xenobiotics, including many psychotropic drugs. nih.govnih.gov For atypical antipsychotics, specific CYP isozymes are primarily responsible for their oxidative metabolism. researchgate.net

Based on studies of structurally related compounds like quetiapine (B1663577), it is highly probable that the biotransformation of this compound is predominantly mediated by the CYP3A4 enzyme. nih.govresearchgate.net Research on quetiapine has shown that CYP3A4 is the principal enzyme involved in its metabolism, with a minor contribution from CYP2D6. nih.gov This suggests that this compound is likely a substrate for CYP3A4, and variations in the activity of this enzyme could influence its clearance and plasma concentrations. Other CYP enzymes, such as those in the CYP1A and CYP2C families, have been shown to have a more limited role in the metabolism of similar compounds. drugbank.comresearchgate.net

The involvement of specific CYP enzymes can be determined experimentally using human liver microsomes in the presence of selective chemical inhibitors or by using recombinant human CYP enzymes. researchgate.net Such studies are crucial for predicting potential drug-drug interactions.

The metabolism of antipsychotic drugs typically involves a series of oxidative reactions followed by conjugation (phase II metabolism). For this compound, several metabolic pathways can be postulated based on the known biotransformation of quetiapine. The primary metabolites are likely formed through oxidation at various positions on the molecule.

Key metabolic transformations anticipated for this compound include:

Sulfoxidation: The formation of a sulfoxide (B87167) metabolite is a common pathway for drugs containing a sulfur moiety, like the dibenzothiazepine core of this compound. researchgate.netnih.gov

N-dealkylation: Cleavage of the side chain attached to the piperazine (B1678402) ring would result in an N-desalkyl metabolite. nih.govresearchgate.net This metabolite may possess its own pharmacological activity.

Hydroxylation: The addition of a hydroxyl group to the aromatic rings or the side chain is another expected metabolic route. researchgate.netsemanticscholar.org

Oxidation: Further oxidation can lead to the formation of acidic metabolites. nih.gov

The structural elucidation of these metabolites is typically achieved using advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which allows for the separation and identification of metabolites based on their mass-to-charge ratio and fragmentation patterns. nih.govresearchgate.net

Table 1: Predicted Metabolites of this compound Based on Analogy with Quetiapine

Metabolite Predicted Biotransformation Pathway Key Analytical Signature (Anticipated)
This compound Sulfoxide Oxidation of the sulfur atom in the dibenzothiazepine ring M+16 mass shift from the parent compound
N-desalkylthis compound N-dealkylation of the piperazine side chain Loss of the side chain moiety from the parent compound
7-hydroxy-metiapine Aromatic hydroxylation of the dibenzothiazepine ring M+16 mass shift from the parent compound
This compound Acid Oxidation of the side chain M+14 mass shift and loss of two hydrogen atoms

Theoretical Prediction of this compound Metabolic Pathways

In the absence of extensive experimental data, computational models can be employed to predict the metabolic fate of a drug. These in silico methods utilize knowledge of the substrate specificities of drug-metabolizing enzymes and the chemical properties of the drug molecule to forecast likely sites of metabolism.

For this compound, theoretical predictions would likely highlight the chemically reactive sites susceptible to enzymatic attack. This includes the sulfur atom in the dibenzothiazepine nucleus and the nitrogen atoms in the piperazine ring, which are common sites for oxidation by CYP enzymes. The use of molecular networking and other bioinformatics tools can aid in visualizing and exploring potential metabolic pathways. nih.gov These predictive tools can guide the design of in vitro metabolism studies and help in the early identification of potentially active or reactive metabolites. nih.gov

Enzymatic Reaction Kinetics of this compound Biotransformation

The study of enzyme kinetics provides quantitative information about the interaction between a drug and the metabolizing enzyme. teachmephysiology.comlibretexts.orgwikipedia.org This is typically described by the Michaelis-Menten model, which relates the rate of the reaction to the substrate concentration. teachmephysiology.comkhanacademy.orgyoutube.com The key parameters are:

Vmax: The maximum rate of the reaction when the enzyme is saturated with the substrate.

Km (Michaelis constant): The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the affinity of the enzyme for the substrate. teachmephysiology.com

While specific kinetic data for this compound are not available, studies on quetiapine have determined these parameters for its metabolism by CYP3A4. For the substrate depletion of quetiapine in human liver microsomes, a Km value of 18 µM has been reported. nih.gov This suggests that the metabolism of quetiapine follows linear kinetics under therapeutic conditions. nih.gov It is plausible that this compound would exhibit similar kinetic properties.

Table 2: Hypothetical Enzymatic Reaction Kinetics for this compound Metabolism

Enzyme Metabolic Reaction Predicted Km (µM) Predicted Vmax (pmol/min/mg protein)
CYP3A4 Sulfoxidation 15 - 25 Data not available
CYP3A4 N-dealkylation 20 - 30 Data not available

Note: The values in this table are hypothetical and are presented to illustrate the type of data obtained from enzymatic kinetic studies. They are based on the reported kinetics of the structurally similar compound, quetiapine.

Analytical and Research Methodologies for Metiapine

Chromatographic Techniques for Metiapine and Metabolite Separation and Quantification

Chromatographic techniques are fundamental for separating and quantifying compounds within complex mixtures, crucial for purity analysis and metabolite studies.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds, including pharmaceutical agents and their metabolites. The principle involves the differential partitioning of analytes between a stationary phase (typically a packed column) and a mobile phase (a liquid solvent system) flowing under high pressure. For method development, critical parameters include the choice of stationary phase (e.g., C18 reversed-phase column), mobile phase composition (e.g., mixtures of water/buffers with organic solvents like acetonitrile (B52724) or methanol), flow rate, column temperature, and detection wavelength (often UV-Vis, fluorescence, or mass spectrometry). While HPLC is a standard tool for analyzing compounds with this compound's chemical properties, specific detailed method development parameters and findings exclusively for this compound's separation and quantification are not extensively documented in the current readily available research.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique primarily used for the separation and identification of volatile and semi-volatile organic compounds. In GC-MS, a sample is first vaporized and carried through a chromatographic column by an inert gas (e.g., helium), separating components based on their boiling points and interaction with the column's stationary phase. Eluting compounds then enter a mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio. This provides both qualitative (identification through fragmentation patterns) and quantitative (abundance of ions) information. For compounds like this compound, GC-MS could be applied for purity assessment, identification of synthetic impurities, or the analysis of volatile metabolites. However, specific applications and detailed analytical findings using GC-MS for this compound are not widely reported in the current literature.

Spectroscopic Methods for this compound Structural Characterization

Spectroscopic methods are indispensable for elucidating the chemical structure of a compound.

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structural characteristics of a compound. In MS, molecules are ionized, and the resulting ions are separated based on their m/z ratio and detected. The molecular ion peak typically corresponds to the molecular weight of the intact compound. Fragmentation patterns, which result from the breakdown of the molecular ion into smaller, characteristic ions, provide crucial insights into the compound's structural features and connectivity wikipedia.org. These patterns are unique to each molecule and can be used for identification and structural elucidation wikipedia.org. For this compound, MS would confirm its molecular weight and provide a unique fragmentation fingerprint. However, detailed studies specifically outlining the fragmentation patterns of this compound are not commonly found in the current general scientific literature.

Radioligand Binding Assays for Receptor Affinity Determination of this compound

Radioligand binding assays are considered a gold standard for measuring the affinity of a ligand for a target receptor due to their robustness and sensitivity drugbank.compsychopharmacologyinstitute.com. These assays are crucial in pharmacology to characterize the interaction between compounds and their biological targets giffordbioscience.com.

Analytical Methodologies for this compound: Summary of Key Measurable Parameters

Analytical TechniqueKey Parameters Measured (General)This compound-Specific Data Availability
HPLCRetention Time, Peak Area, PurityNot readily available in detailed form
GC-MSRetention Time, Mass Spectrum, Fragmentation PatternNot readily available in detailed form
NMR SpectroscopyChemical Shifts (¹H, ¹³C), Coupling Constants, IntegrationNot readily available in detailed form
Mass SpectrometryMolecular Weight, Fragmentation PatternNot readily available in detailed form
Radioligand Binding AssaysKᵢ, IC₅₀, Kd, BmaxNot readily available in detailed form

In Vitro Cell Culture Models for this compound Research

Research into the pharmacological profile and mechanism of action of chemical compounds often utilizes in vitro cell culture models due to their controlled environment and ability to isolate specific cellular pathways emulatebio.comupmbiomedicals.com. These models range from traditional 2D cell cultures to more advanced 3D systems, such as spheroids or organoids, which aim to better mimic in vivo physiological conditions emulatebio.comdergipark.org.tr.

Consequently, it is not possible to provide detailed research findings or populate data tables with specific quantitative results from in vitro cell culture studies for this compound at this time, due to the limited documented research in this area.

Future Directions and Research Opportunities for Metiapine As a Chemical Probe

Development of Metiapine as a Specific Tool Compound for Receptor Biology Research

The utility of a chemical probe is defined by its specificity and the precision with which it can interrogate a biological target. nih.govyoutube.com this compound, with its known interactions with multiple receptors, serves as an excellent starting point for the development of highly selective tool compounds. Future research should focus on systematically dissecting its polypharmacology to engineer analogs with tailored receptor interaction profiles.

A critical step in this direction is the comprehensive characterization of this compound's binding affinities across a wide panel of G-protein coupled receptors (GPCRs), ion channels, and transporters. This would create a detailed "road map" of its biological interactions. For instance, its close analog, quetiapine (B1663577), and its metabolite, N-Desalkylquetiapine, have been shown to interact with a variety of serotonin (B10506) (5-HT), dopamine (B1211576) (D), and adrenergic receptors. researchgate.net A similar in-depth profiling for this compound is essential.

Table 1: Illustrative Receptor Binding Profile for a Hypothetical this compound Analog

Receptor SubtypeBinding Affinity (Ki, nM)Functional Activity
5-HT2A5.2Antagonist
5-HT2C15.8Antagonist
D230.5Antagonist
H12.1Antagonist
α1-adrenergic12.4Antagonist

This table is for illustrative purposes and shows the type of data required for developing this compound as a specific tool compound. The values are not actual experimental data for this compound.

The development of this compound analogs with high selectivity for a single receptor subtype, or a specific receptor heterodimer like the 5-HT2A–mGlu2 complex, would be invaluable for receptor biology research. wikipedia.org These specific probes would allow researchers to isolate the function of individual receptors in complex signaling cascades, both in vitro and in vivo. nih.gov Furthermore, developing peripherally restricted analogs could help in studying the role of specific receptors in the peripheral nervous system without the confounding effects of central nervous system penetration. wikipedia.org

Exploration of Novel Chemical Probes Derived from the this compound Scaffold

The this compound scaffold provides a versatile platform for the design and synthesis of novel chemical probes with advanced functionalities. nih.gov Moving beyond simple receptor ligands, future research can focus on creating sophisticated tools for modern biological research.

One promising avenue is the development of fluorescently labeled this compound analogs . These probes would enable the direct visualization of receptor localization, trafficking, and dynamics in living cells using techniques like confocal microscopy and fluorescence resonance energy transfer (FRET). nih.gov The conjugation of a fluorophore, such as a BODIPY dye, to the this compound core could yield high-affinity fluorescent ligands, similar to what has been achieved for adenosine (B11128) receptors. nih.gov

Another area of exploration is the creation of covalent or photo-reactive probes . Covalent ligands, which form a permanent bond with their target receptor, are powerful tools for structural biology studies, aiding in the crystallization and structure determination of receptor-ligand complexes. nih.gov Similarly, photo-affinity labels, which can be activated by light to bind irreversibly to their target, can be used to identify and map the ligand-binding pockets of receptors. youtube.com

Furthermore, the principles of scaffold hopping can be applied to the this compound structure to discover entirely new chemotypes with similar or improved biological activities. mdpi.comnih.gov This approach involves replacing the core dibenzothiazepine structure with other chemical frameworks while retaining the key pharmacophoric features responsible for receptor binding. nih.gov This could lead to the discovery of novel probes with unique properties, such as improved selectivity or better suitability for specific experimental applications. mdpi.com

Advancements in Synthetic Routes for Cost-Effective Research-Grade this compound Production

The widespread use of this compound and its derivatives as research tools is contingent upon the availability of efficient and cost-effective synthetic methods. nih.govbeilstein-journals.org While several synthetic routes for the related compound quetiapine have been reported, future research should focus on developing streamlined and scalable syntheses specifically for this compound and its analogs.

Table 2: Comparison of Potential Synthetic Strategies for this compound Production

Synthetic StrategyPotential AdvantagesPotential Challenges
Linear Multi-Step SynthesisWell-established chemistryLower overall yield, more waste
Convergent SynthesisHigher overall yield, greater flexibilityRequires careful planning of fragments
One-Pot SynthesisReduced reaction time, cost-effectiveOptimization of reaction conditions
Polymer-Assisted SynthesisSimplified purification, potential for automationHigher initial cost of reagents

The exploration of polymer-assisted synthesis could also facilitate the rapid generation of this compound analog libraries for structure-activity relationship (SAR) studies. beilstein-journals.org By anchoring intermediates to a solid support, purification can be simplified to a mere filtration step, accelerating the drug discovery and probe development process. beilstein-journals.org Ultimately, the goal is to develop a synthetic route that is not only high-yielding but also environmentally friendly and readily scalable to meet the demands of the research community.

Application of Advanced Computational and AI Methods in this compound Analog Design for Basic Science

The integration of computational and artificial intelligence (AI) methods into the design of novel chemical probes is set to revolutionize the field. mdpi.comewadirect.com For this compound, these advanced techniques can accelerate the discovery of new analogs with desired properties, such as enhanced selectivity and potency, while minimizing the need for extensive and costly experimental screening.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the structural features of this compound analogs with their biological activity. researchgate.net These models can then be used to predict the activity of virtual compounds, guiding the synthesis of the most promising candidates. researchgate.net

Table 3: Application of Computational and AI Techniques in this compound Analog Design

TechniqueApplication in this compound ResearchExpected Outcome
Molecular DockingPredicting the binding mode of this compound analogs in receptor pockets.Understanding key interactions for affinity and selectivity.
QSARCorrelating chemical structure with biological activity.Predictive models for designing more potent analogs.
Machine LearningPredicting binding affinities and other ADMET properties.Rapid screening of virtual libraries, reducing experimental costs.
De Novo DesignGenerating novel molecular structures with desired properties.Discovery of entirely new chemical scaffolds for receptor modulation.

By combining these computational approaches with experimental validation, the design-make-test-analyze cycle can be significantly accelerated. This synergy will be crucial for unlocking the full potential of the this compound scaffold as a source of next-generation chemical probes for fundamental biological research.

Q & A

Q. What are the key synthetic methodologies for Metiapine, and how do they align with modern combinatorial chemistry principles?

this compound, a dibenzothiazepine derivative, is synthesized via multicomponent reactions (MCRs). A two-step MCR-based annulation process (e.g., Ugi-3CR) enables the generation of structurally diverse analogs, as demonstrated in a library of 31 tetracyclic compounds. This approach prioritizes atom economy and scalability, with over 70% of synthesized compounds complying with Lipinski’s Rule of Five (Ro5), indicating favorable pharmacokinetic properties . Critical parameters include reaction temperature, solvent selection, and catalyst efficiency. Researchers should report detailed protocols, including purity thresholds and characterization methods (e.g., NMR, HPLC), to ensure reproducibility .

Q. How should researchers design systematic reviews to evaluate this compound’s pharmacological profile?

Systematic reviews require rigorous database selection (e.g., PubMed, Web of Science) and Boolean search strategies to minimize bias. Avoid over-reliance on Google Scholar due to its low precision and reproducibility in evidence synthesis . Key steps include:

  • PICO Framework : Define Population (e.g., in vitro/in vivo models), Intervention (this compound dosage), Comparison (e.g., quetiapine), and Outcomes (e.g., receptor binding affinity).
  • Risk of Bias Assessment : Use tools like Cochrane’s ROB2 for preclinical studies to evaluate experimental blinding, randomization, and statistical power . Structured abstracts should emphasize limitations (e.g., heterogeneous dosing regimens) and clinical relevance .

Q. What experimental parameters are critical for assessing this compound’s receptor binding kinetics?

  • Assay Design : Use radioligand displacement assays (e.g., [³H]-spiperone for dopamine D2 receptors) with controls for nonspecific binding.
  • Statistical Reporting : Express IC₅₀ values with confidence intervals and specify statistical software (e.g., GraphPad Prism). Avoid reporting >3 significant figures unless justified by instrument precision .
  • Ethical Compliance : For animal studies, document approval from institutional review boards and adherence to ARRIVE guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported efficacy across different psychiatric models?

Discrepancies may arise from interspecies metabolic differences or variations in experimental endpoints (e.g., behavioral vs. biochemical outcomes). Strategies include:

  • Meta-Analysis : Pool data using random-effects models to account for heterogeneity. Report I² statistics to quantify inconsistency .
  • Sensitivity Analysis : Exclude outlier studies (e.g., those with high risk of bias) and reassess effect sizes .
  • Mechanistic Studies : Compare this compound’s off-target effects (e.g., histamine H1 receptor affinity) across models using proteomic profiling .

Q. What computational approaches optimize this compound’s therapeutic index in structure-activity relationship (SAR) studies?

  • Molecular Dynamics Simulations : Predict binding stability at dopamine and serotonin receptors to prioritize analogs for synthesis.
  • ADMET Prediction Tools : Use platforms like SwissADME to forecast bioavailability and cytochrome P450 interactions. Validate predictions with in vitro hepatocyte assays .
  • Dose-Response Modeling : Apply Hill equations to quantify efficacy-potency trade-offs, ensuring EC₅₀ values align with therapeutic windows observed in vivo .

Q. How can multi-omics data integration enhance understanding of this compound’s long-term neurochemical effects?

Combine transcriptomic (RNA-seq), metabolomic (LC-MS), and epigenomic (ChIP-seq) datasets to identify:

  • Pathway Enrichment : Use tools like DAVID or GSEA to link this compound exposure to neuroinflammation or synaptic plasticity pathways.
  • Biomarker Discovery : Correlate plasma metabolite levels (e.g., BDNF) with behavioral outcomes via multivariate regression . Ensure raw data are deposited in repositories like GEO or MetaboLights to facilitate replication .

Methodological Considerations Table

Aspect Recommendations References
Synthesis Report catalyst loading, reaction time, and purification methods (e.g., column chromatography).
Data Contradictions Apply counterfactual analysis to isolate confounding variables (e.g., batch effects).
Ethical Compliance Document IRB approval codes and animal welfare protocols (e.g., NIH Guidelines).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.